molecular formula C11H18N4O B12927639 N-isopropyl-6-morpholinopyridazin-3-amine CAS No. 61472-03-5

N-isopropyl-6-morpholinopyridazin-3-amine

Cat. No.: B12927639
CAS No.: 61472-03-5
M. Wt: 222.29 g/mol
InChI Key: QNOBYNCDJWWENG-UHFFFAOYSA-N
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Description

N-isopropyl-6-morpholinopyridazin-3-amine is a heterocyclic compound that belongs to the class of morpholines and pyridazines. It is characterized by the presence of an isopropyl group, a morpholine ring, and a pyridazine ring. This compound has a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for N-isopropyl-6-morpholinopyridazin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

N-isopropyl-6-morpholinopyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-isopropyl-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-isopropyl-6-morpholinopyridazin-3-amine include:

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

61472-03-5

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

6-morpholin-4-yl-N-propan-2-ylpyridazin-3-amine

InChI

InChI=1S/C11H18N4O/c1-9(2)12-10-3-4-11(14-13-10)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,12,13)

InChI Key

QNOBYNCDJWWENG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=C(C=C1)N2CCOCC2

Origin of Product

United States

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